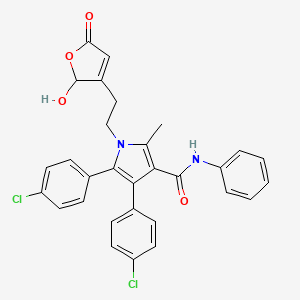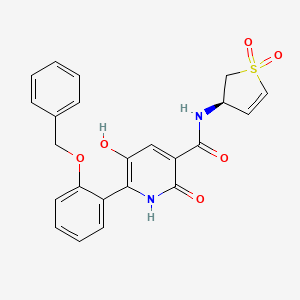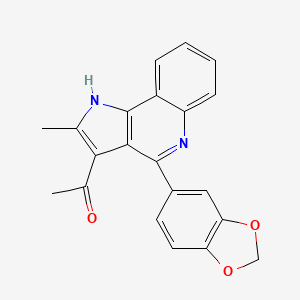
hCA IX-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCA IX-IN-1 is a human carbonic anhydrase inhibitor with significant anticancer properties. It inhibits human carbonic anhydrase isoforms I, II, IX, and XII with Ki values of 331.4, 28.4, 9.4, and 17.8 nM, respectively . This compound is particularly noted for its potential in targeting hypoxic tumors, where carbonic anhydrase IX is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCA IX-IN-1 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications to enhance its inhibitory activity. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
hCA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: Common in the modification of the core structure to enhance inhibitory activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
hCA IX-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular processes and enzyme regulation.
Mechanism of Action
hCA IX-IN-1 exerts its effects by inhibiting the activity of human carbonic anhydrase isoforms. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton. This inhibition disrupts the pH balance in cancer cells, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications.
Dorzolamide: Used in the treatment of ocular hypertension and glaucoma.
Uniqueness
hCA IX-IN-1 is unique due to its high selectivity and potency against carbonic anhydrase IX, making it particularly effective in targeting hypoxic tumors. This selectivity reduces the likelihood of side effects associated with the inhibition of other carbonic anhydrase isoforms .
Properties
Molecular Formula |
C19H18N2O3S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(3-naphthalen-2-yl-3-oxopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O3S/c20-25(23,24)18-9-7-17(8-10-18)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2,(H2,20,23,24) |
InChI Key |
SJWNOQILXJWPSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


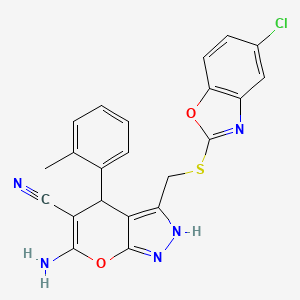

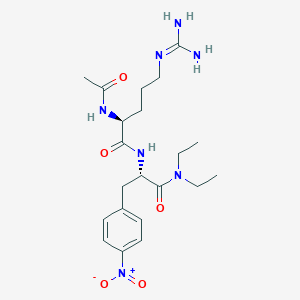


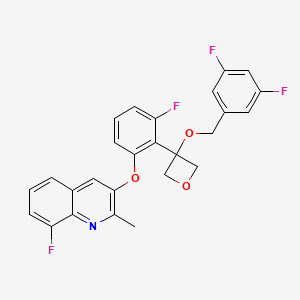
![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)

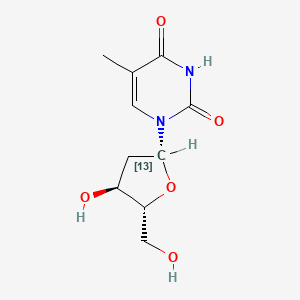
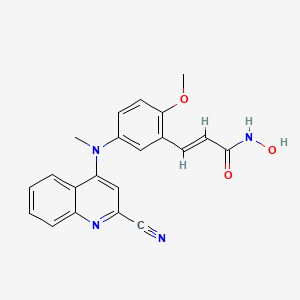
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
